molecular formula C6H3Cl2F5S B2861382 3,5-Dichloro(pentafluorosulfur)benzene CAS No. 159727-22-7

3,5-Dichloro(pentafluorosulfur)benzene

Cat. No.: B2861382
CAS No.: 159727-22-7
M. Wt: 273.04
InChI Key: JMUBKRVZKOGEHU-UHFFFAOYSA-N
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Description

3,5-Dichloro(pentafluorosulfur)benzene is a chemical compound characterized by the presence of a dichlorophenyl group attached to a pentafluoro-lambda6-sulfane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro(pentafluorosulfur)benzene typically involves the reaction of 3,5-dichlorophenyl derivatives with pentafluoro-lambda6-sulfane precursors. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro(pentafluorosulfur)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3,5-Dichloro(pentafluorosulfur)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dichloro(pentafluorosulfur)benzene involves its interaction with molecular targets through various pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro(pentafluorosulfur)benzene is unique due to the presence of the pentafluoro-lambda6-sulfane moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in scientific research and industry .

Properties

IUPAC Name

(3,5-dichlorophenyl)-pentafluoro-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F5S/c7-4-1-5(8)3-6(2-4)14(9,10,11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUBKRVZKOGEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)S(F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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